Octadecafluoro-9-(trifluoromethyl)decanoic acid

Übersicht

Beschreibung

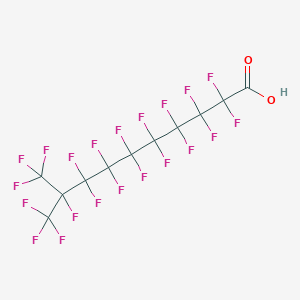

Octadecafluoro-9-(trifluoromethyl)decanoic acid is a perfluorinated carboxylic acid with the molecular formula C11HF21O2 and a molecular weight of 564.09 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and hydrophobicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octadecafluoro-9-(trifluoromethyl)decanoic acid typically involves the fluorination of decanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where decanoic acid is subjected to electrolysis in the presence of hydrogen fluoride . This process results in the replacement of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated product.

Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Additionally, other fluorination techniques, such as direct fluorination using elemental fluorine, may also be utilized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Octadecafluoro-9-(trifluoromethyl)decanoic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms . These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in substitution reactions include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under mild conditions to prevent the decomposition of the perfluorinated compound.

Major Products: The major products formed from these reactions are typically perfluorinated derivatives with various functional groups, such as amides, esters, and thioethers .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biological Research

- Mechanism of Action : The compound interacts with biological membranes and proteins, influencing cellular functions and signaling pathways. Its unique fluorinated structure allows it to penetrate lipid membranes, making it a useful tool in studying membrane dynamics and protein interactions.

- Toxicological Studies : Research has indicated potential toxic effects associated with perfluorinated compounds, including octadecafluoro-9-(trifluoromethyl)decanoic acid. Studies focus on its bioaccumulation, environmental persistence, and effects on human health and ecosystems .

-

Material Science

- Surface Coatings : Due to its water and oil repellency, this compound is utilized in developing high-performance coatings for textiles and industrial materials. These coatings enhance the durability and functionality of products exposed to harsh environments .

- Fluorinated Polymers : It serves as a precursor in synthesizing various fluorinated polymers that exhibit excellent chemical resistance, thermal stability, and low friction properties, making them suitable for applications in aerospace and automotive industries .

-

Environmental Science

- Pollution Studies : The compound is often studied in the context of environmental pollution due to its presence in firefighting foams and industrial discharges. Research focuses on its degradation pathways and the impact of perfluorinated compounds on soil and water systems .

- Remediation Technologies : Investigations into remediation techniques for contaminated sites often include evaluating the effectiveness of treatments for perfluorinated compounds like this compound, assessing methods such as adsorption, chemical oxidation, and bioremediation .

Case Studies

- Biological Impact Assessment

- Environmental Remediation

- Material Development

Wirkmechanismus

The mechanism of action of octadecafluoro-9-(trifluoromethyl)decanoic acid is primarily attributed to its ability to interact with biological membranes and proteins . The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially altering their structure and function . These interactions can affect various molecular targets and pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to octadecafluoro-9-(trifluoromethyl)decanoic acid include other perfluorinated carboxylic acids such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA) . These compounds share similar chemical structures and properties due to their high fluorine content.

Uniqueness: What sets this compound apart from other perfluorinated carboxylic acids is its longer carbon chain and the presence of a trifluoromethyl group . These structural features contribute to its unique chemical and physical properties, making it particularly useful in specific applications where enhanced thermal stability and chemical resistance are required .

Biologische Aktivität

Octadecafluoro-9-(trifluoromethyl)decanoic acid (commonly referred to as a perfluorinated compound) is part of a broader class of highly fluorinated substances that have garnered attention for their unique biological activities and environmental implications. This article delves into the biological activity of this compound, focusing on its effects, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a long carbon chain fully substituted with fluorine atoms. This unique configuration imparts distinct chemical properties, such as hydrophobicity and resistance to degradation, which influence its biological interactions.

Neuroprotective Effects

Research has shown that medium-chain fatty acids (MCFAs), particularly decanoic acid, exhibit neuroprotective properties. For instance, studies indicate that decanoic acid can reduce oxidative stress in neuronal cells by upregulating catalase activity, which helps mitigate cellular damage caused by reactive oxygen species (ROS) . This suggests that this compound may share similar protective mechanisms due to structural similarities with decanoic acid.

Metabolic Pathways

Decanoic acid influences various metabolic pathways, including the citric acid cycle and fatty acid synthesis. It has been shown to stimulate mitochondrial activity in neuronal cells, which can enhance energy production and support neuronal health . The metabolic signature associated with decanoic acid treatment indicates its potential role in modulating energy metabolism in glial cells and neurons .

Case Study 1: Decanoic Acid and Neurodegeneration

A study investigating the effects of decanoic acid isolated from Holothuria leucospilota demonstrated significant neuroprotective effects in Caenorhabditis elegans models of Parkinson's disease. The compound reduced dopaminergic neurodegeneration and improved behavioral deficits by activating the insulin/IGF-1 signaling pathway . Although this study focused on decanoic acid, it highlights the potential for this compound to influence similar pathways.

Case Study 2: Oxidative Stress Reduction

Another investigation revealed that decanoic acid significantly reduced oxidative stress levels in neuroblastoma cell lines. The mechanism involved an increase in catalase activity, which is crucial for detoxifying hydrogen peroxide . This finding underscores the potential for this compound to act similarly in reducing oxidative damage in various cell types.

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential neuroprotective effects | Similar to decanoic acid; oxidative stress reduction |

| Decanoic Acid | Neuroprotection; reduces oxidative stress | Upregulation of catalase; mitochondrial stimulation |

| Perfluorooctane Sulfonate (PFOS) | Environmental persistence; endocrine disruption | Bioaccumulation; affects thyroid metabolism |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF21O2/c12-2(13,1(33)34)4(15,16)6(19,20)8(23,24)9(25,26)7(21,22)5(17,18)3(14,10(27,28)29)11(30,31)32/h(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUYMACVNWCLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF21O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066063 | |

| Record name | Perfluoro-9-(trifluoromethyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-94-5 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Octadecafluoro-9-(trifluoromethyl)decanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16486-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecafluoro-9-(trifluoromethyl)decanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-9-(trifluoromethyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecafluoro-9-(trifluoromethyl)decanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.